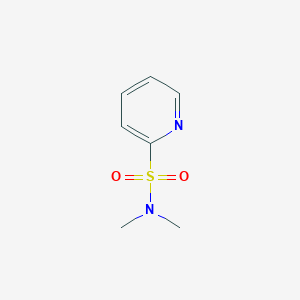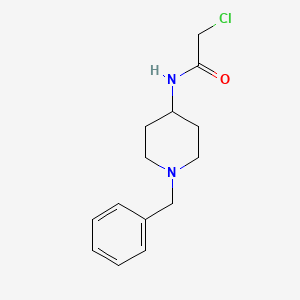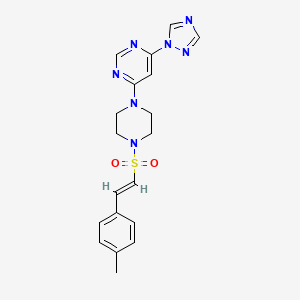
N,N-dimethylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethylpyridine-2-sulfonamide” is a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known as DMPA.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CN©S(=O)(=O)C1=CC=CC=N1 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 186.23 . The InChI code for this compound is 1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 .Aplicaciones Científicas De Investigación
1. Polymorphism in Pharmaceuticals
Polymorphism in pharmaceuticals, like R-tamsulosin, can involve unexpected sulfonamide⋯o-diethoxybenzene heterosynthon, demonstrating the potential scope in pharmaceutical co-crystal design for sulfonamide-bearing drug molecules. This finding, characterized by techniques like X-ray diffraction and FT-IR spectroscopy, offers insights into hydrogen bond motif analysis in sulfonamide structures (Nanubolu, Sridhar, & Ravikumar, 2014).
2. Chemical Synthesis and Potential Applications
A novel solvent-free microwave-assisted 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines yields various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. These derivatives, possessing multiple sites of Brønsted acidity and basicity, are potential candidates for pharmaceutical or agrochemical properties, highlighting their significance in chemical synthesis (Ghattas, Carlin, Murkli, & Jacobs, 2014).
3. Structure and Electronic Properties
Research on the structure and electronic properties of N-heterocyclic arenesulfonamides (NHAS) using experimental and theoretical methods, including X-ray diffraction and DFT methods, emphasizes the significance of such compounds in understanding tautomerism and electronic structure, potentially aiding in the development of new materials and compounds (Chourasiya, Patel, Nagaraja, Chakraborti, & Bharatam, 2017).
4. Antiproliferative Agents
Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, highlighting the potential use of such compounds in cancer therapy. Molecular docking studies suggest their interaction with biomolecular targets like carbonic anhydrase IX (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
5. Electrochemical Reduction Studies
The electrochemical reduction of N,N-dimethyl-and p-cyanobenzenesulfonamide reveals insights into redox behavior, potentially useful in understanding the electrochemical properties of related compounds (Santelices & Hawley, 1977).
6. Synthesis and Biological Activities
Research into the synthesis of substituted pyridine-based sulfonamides as antidiabetic agents, including their alpha-amylase inhibition activity, opens avenues for new therapeutic approaches in diabetes management (Sadawarte, Jagatap, Patil, Jagrut, & Rajput, 2021).
Mecanismo De Acción
Target of Action
N,N-dimethylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .
Mode of Action
This compound interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the normal enzymatic activity, leading to a disruption in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition can lead to a halt in DNA replication, affecting bacterial growth and proliferation .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors like drug formulation and patient-specific characteristics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, factors such as pH levels, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.
Propiedades
IUPAC Name |
N,N-dimethylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFMNAOVVZQKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)
![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)
![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)